molecular formula C10H9ClN2 B3269166 6-Chloro-8-methylquinolin-5-amine CAS No. 50358-37-7

6-Chloro-8-methylquinolin-5-amine

Cat. No. B3269166
CAS RN: 50358-37-7
M. Wt: 192.64 g/mol
InChI Key: XRRXXLJYPHYOLT-UHFFFAOYSA-N
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Description

6-Chloro-8-methylquinolin-5-amine is a compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.64 g/mol . This compound is used for proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-8-methylquinolin-5-amine. The InChI code is InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 and the InChIKey is XRRXXLJYPHYOLT-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=C(C2=C1N=CC=C2)N)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.64 g/mol and an exact mass of 192.0454260 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 38.9 Ų . The compound’s complexity, as computed by Cactvs, is 186 .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the effectiveness of derivatives of 6-Chloro-8-methylquinolin-5-amine in antimicrobial applications. For instance, secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety have been synthesized and shown promising antifungal and antibacterial activities against several strains, including Aspergillus niger, Aspergillus flavus, and Escherichia coli (Kumar et al., 2011). This indicates the compound's potential in developing new antimicrobial agents.

Anticancer Applications

Derivatives of 6-Chloro-8-methylquinolin-5-amine have also been investigated for their anticancer properties. For example, novel purine-based compounds, incorporating the quinoline moiety, demonstrated cytotoxic activity against NCI-60 cell lines, highlighting their potential as anticancer agents (Kapadiya & Khunt, 2018). Another study on 2,4-Dichloro-6-methylquinoline, a related derivative, showed cytotoxic and apoptotic activity on human oral carcinoma cell lines, suggesting its development as a potent anticancer agent (Somvanshi et al., 2008).

Chemical Sensor Applications

The luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline, a related compound, have been studied for their pH-dependent behavior, indicating potential applications as chemosensors for metal ions (Prodi et al., 2001). This research underscores the versatility of quinoline derivatives in developing sensors and indicators for environmental and biological monitoring.

Future Directions

6-Chloro-8-methylquinolin-5-amine is used for proteomics research . As with any compound, future directions would likely involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

6-chloro-8-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXXLJYPHYOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298867
Record name 6-Chloro-8-methyl-5-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methylquinolin-5-amine

CAS RN

50358-37-7
Record name 6-Chloro-8-methyl-5-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50358-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-methyl-5-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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